molecular formula C9H8N2 B1355551 2-Methyl-1,7-naphthyridine CAS No. 61523-57-7

2-Methyl-1,7-naphthyridine

Cat. No. B1355551
CAS RN: 61523-57-7
M. Wt: 144.17 g/mol
InChI Key: RPWNVMZYYSSWHL-UHFFFAOYSA-N
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Description

2-Methyl-1,7-naphthyridine is a heterocyclic compound . It is a derivative of naphthyridine, which is a class of compounds that have shown diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of naphthyridines, including 2-Methyl-1,7-naphthyridine, has been a topic of interest in recent years. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1,7-naphthyridine is C9H8N2 . It is a derivative of naphthyridine, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

Naphthyridines, including 2-Methyl-1,7-naphthyridine, have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

The average mass of 2-Methyl-1,7-naphthyridine is 144.173 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

2-Methyl-1,7-naphthyridine derivatives have been studied for their potential anticancer properties. These compounds can interfere with various cellular processes in cancer cells, leading to inhibited growth or induced cell death . The specific mechanisms by which they exert their anticancer effects can vary, including the disruption of DNA replication, inhibition of protein kinases, or induction of apoptosis.

Antiinfectious Agents

Naphthyridines, including 2-Methyl-1,7-naphthyridine, have shown promise as antiinfectious agents. Their ability to act against bacteria, viruses, and other pathogens makes them valuable in the development of new antibiotics and antiviral drugs . The structural versatility of naphthyridines allows for the synthesis of numerous derivatives, potentially leading to compounds with enhanced efficacy and reduced resistance.

Neurological Applications

Research has indicated that naphthyridine compounds may have neurological applications, possibly as treatments for neurodegenerative diseases or as neuroprotective agents . Their interaction with neural pathways and neurotransmitter systems could be leveraged to modulate brain activity and provide therapeutic benefits.

Psychotropic Effects

Some naphthyridines have been found to possess psychotropic effects, influencing psychological behavior and mental states . These effects could be harnessed in the development of medications for psychiatric disorders, such as depression, anxiety, or schizophrenia.

Cardiovascular System Impact

The impact of naphthyridines on the cardiovascular system has been a subject of study, with some compounds showing potential as treatments for cardiovascular diseases . They may affect blood pressure regulation, heart rhythm, and other aspects of cardiovascular function.

Immune Response Modulation

Naphthyridines have been observed to modulate the immune response, which could be beneficial in treating autoimmune diseases or in enhancing the body’s defense against infections . By adjusting the activity of immune cells, these compounds could help in regulating inflammation and immune reactions.

Mechanism of Action

Target of Action

It’s known that naphthyridines, a class of compounds to which 2-methyl-1,7-naphthyridine belongs, have been found to target cytosine in dna, forming a pseudo-base pair . This interaction leads to fluorescence quenching of the naphthyridine compound .

Mode of Action

The mode of action of 2-Methyl-1,7-naphthyridine involves its interaction with DNA. Specifically, it targets cytosine to form a pseudo-base pair . This interaction results in the DNA-mediated electron transfer (ET) between the excited state of the naphthyridine compound and flanking nucleobases, most favorably with flanking guanines .

Biochemical Pathways

Naphthyridines have been suggested to be involved in cancer, particularly in the context of p53 mutant/null tumors . They catalyze the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P2) .

Pharmacokinetics

The synthesis and reactivity of naphthyridines, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains, have been studied .

Result of Action

Naphthyridine alkaloids, a class of compounds to which 2-methyl-1,7-naphthyridine belongs, have been found to display multiple activities, including anti-infectious, anticancer, neurological, psychotropic, cardiovascular, and immune response effects .

Action Environment

It’s known that naphthyridines are isolated mainly from marine organisms and terrestrial plants , suggesting that their action and efficacy might be influenced by the environmental conditions of these habitats.

Safety and Hazards

While specific safety data for 2-Methyl-1,7-naphthyridine was not found, safety data for a similar compound, 2-Methyl-1,8-naphthyridine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-methyl-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWNVMZYYSSWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,7-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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